N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide
Description
N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 7-oxabicyclo[2.2.1]heptane (norbornene oxide) core and a fluorinated benzenesulfonamide group. Its molecular formula is C₂₃H₂₇ClFNO₄S, with a molecular weight of approximately 463.99 g/mol. The compound’s structure features:
- A 2-chloro-6-oxybenzyl moiety linked to the bicyclic ether.
- A 4-fluorobenzenesulfonamide group, enhancing electronic and steric properties compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFNO4S/c1-15(2)23-12-11-22(3,30-23)21(13-23)29-20-6-4-5-19(24)18(20)14-26-31(27,28)17-9-7-16(25)8-10-17/h4-10,15,21,26H,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDFPMJEAUJJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNS(=O)(=O)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide is a complex organic compound with significant biological activity. This article explores its molecular characteristics, biological effects, and potential applications based on diverse research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molar mass of approximately 449.99 g/mol. The structure features a chloro-substituted aromatic ring, a sulfonamide group, and a bicyclic ether moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H28ClNO4S |
| Molar Mass | 449.99 g/mol |
| CAS Number | [Not specified] |
This compound exhibits various biological activities that can be attributed to its structural features:
- Antimicrobial Activity : Similar compounds containing sulfonamide groups have demonstrated effectiveness against bacterial infections by inhibiting bacterial folate synthesis.
- Anticancer Properties : Research indicates that compounds with similar bicyclic structures may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Enzyme Inhibition : The sulfonamide moiety suggests potential inhibition of carbonic anhydrase and other enzymes, which could be beneficial in treating conditions like glaucoma or edema.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of sulfonamide derivatives, including the target compound, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that similar bicyclic compounds induced apoptosis in various cancer cell lines, including breast and lung cancers, suggesting that the target compound may have similar effects .
- Enzyme Interaction Studies : Research indicated that sulfonamides can act as competitive inhibitors for certain enzymes, which could be further explored for therapeutic applications in metabolic disorders .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Isothiocyanatobenzamide | Contains isothiocyanate group | Anticancer properties |
| N,N-Diethylthiourea | Simple thiourea structure | Antimicrobial activity |
| 1-(3-Chlorophenyl)-3-(isopropyl)urea | Urea derivative | Herbicidal effects |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Property | Target Compound | Non-Fluorinated Analog |
|---|---|---|
| Molecular Formula | C₂₃H₂₇ClFNO₄S | C₂₃H₂₈ClNO₄S |
| Molecular Weight (g/mol) | 463.99 | 449.99 |
| Key Substituent | 4-Fluorobenzenesulfonamide | Benzenesulfonamide |
Comparison with Triazole-Thione Derivatives
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) . While structurally distinct, these compounds share sulfonamide groups and halogen substituents. Key differences:
- Core Structure : Triazole-thiones lack the bicyclic ether but feature a triazole ring, enabling tautomerism (thione vs. thiol forms).
- Biological Relevance : Triazole-thiones often exhibit antimicrobial or antifungal activity, whereas the target compound’s bicyclic core may confer selectivity for neurological or metabolic targets.
- Spectral Signatures : IR spectra of triazole-thiones show νC=S (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹), contrasting with the target compound’s sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
Comparison with 4-Fluoroquinoline-Sulfonamide Hybrids
references 7f, a fluoroquinolone-sulfonamide hybrid with a molecular weight of ~600 g/mol. Both compounds share sulfonamide and halogenated aromatic groups but differ in:
- Scaffold: The target compound’s rigid bicyclic ether vs. 7f’s flexible cyclopropane-quinoline system.
- Bioactivity: Fluoroquinolones typically target DNA gyrase, while sulfonamides often inhibit carbonic anhydrase or proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
